4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Overview
Description
4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16270821 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Molecular Structure
A study on the structural parameters and spectroscopic characterization of similar quinolinedione compounds utilized DFT and TD-DFT/PCM calculations. This research provides insights into their NLO (Non-Linear Optical) properties, electronic interactions, and reactivity descriptors, suggesting potential applications in materials science and molecular engineering (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthetic Approaches
Oxidative demethylation techniques have been explored for synthesizing quinolinediones, indicating a methodology for generating diverse quinoline derivatives. This approach underlines the versatility of quinolinediones in chemical syntheses and their potential utility in developing novel compounds with varied biological activities (Kitahara, Nagatsu, Shibano, & Kubo, 1997).
Anticancer Potential
Derivatives of quinolinedione, such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, have demonstrated potent cytotoxicity against tumor cell lines. This research highlights the anticancer potential of quinolinedione derivatives, suggesting that they could serve as promising leads for developing new anticancer agents (Chen et al., 2013).
Electronic Properties and Materials Application
Quinolinediones have been studied for their electronic properties, suggesting applications in electronic materials. For instance, molecular docking studies on novel quinolinedione derivatives have indicated potential utility in binding to specific proteins, implying applications in drug development and materials science (Patel et al., 2022).
Molecular Conformation and Crystal Packing
Research on substituted 4-phenylquinolines, related to quinolinediones, has contributed to understanding molecular conformation and crystal packing. This knowledge is crucial for designing molecules with desired physical and chemical properties for applications in pharmaceuticals and materials science (Sarveswari, Prasath, Mathew, Chopra, Narasimhamurthy, & Vijayakumar, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)17-13-22(26)24-18-10-16(11-19(25)23(17)18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSQXPVQWPXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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